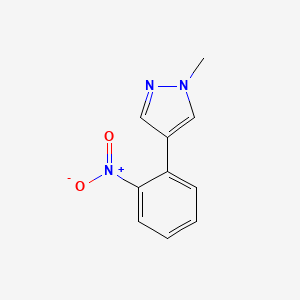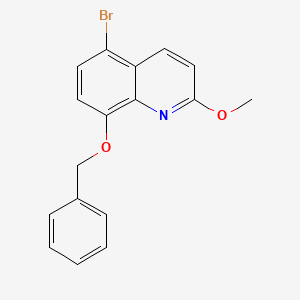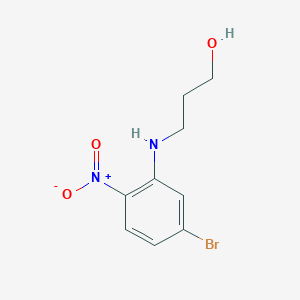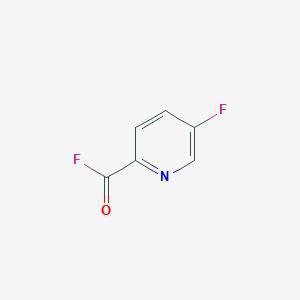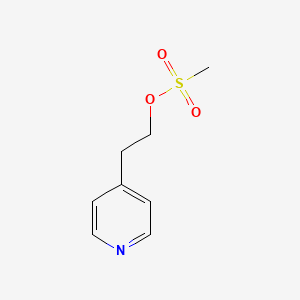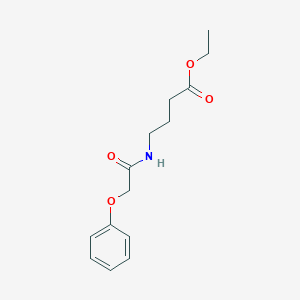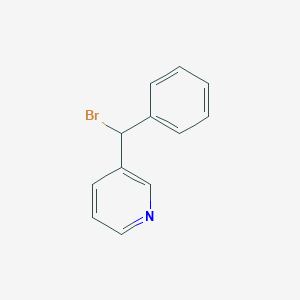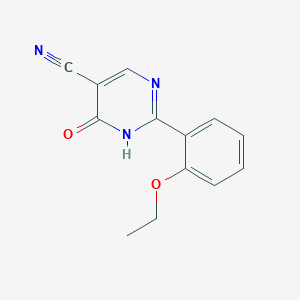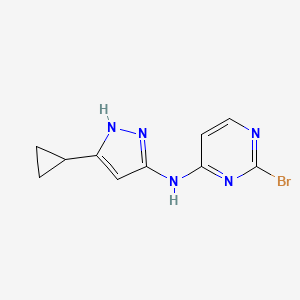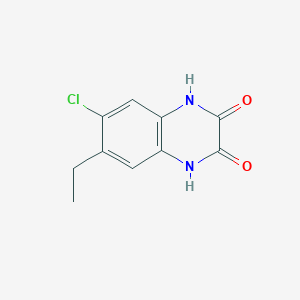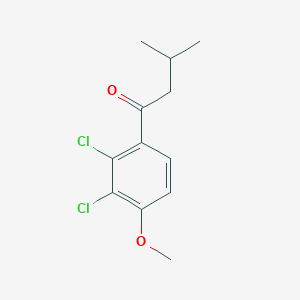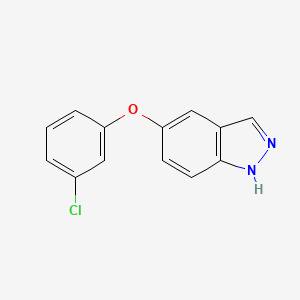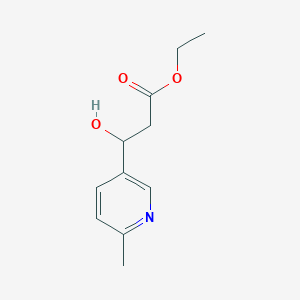
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyridyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate: Lacks the methyl group on the pyridyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate: Has the methyl group in a different position on the pyridyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in certain applications compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7,10,13H,3,6H2,1-2H3 |
InChI Key |
BJXLTXHBHUTSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-Methoxy-ethoxy)-benzo[b]thiophene](/img/structure/B8289695.png)
![1-[3-Chloro-4-(tetrahydro-pyran-4-ylsulfanyl)-phenyl]-ethanone](/img/structure/B8289699.png)
